molecular formula C21H18O8 B609217 mollicellin N CAS No. 1179374-69-6

mollicellin N

Cat. No. B609217
M. Wt: 398.367
InChI Key: FMZRBSGCMFABIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mollicellin N is a bioactive chemical.

Scientific Research Applications

Antibacterial and Anticancer Activities

Mollicellin N, along with other mollicellins, has been identified in various studies for its significant antibacterial and anticancer properties. For example, mollicellins isolated from the endophytic fungus Chaetomium sp. displayed notable antibacterial activities against various strains, including Staphylococcus aureus, and showed cytotoxic activities against human cancer cell lines like HepG2 and Hela (Ouyang et al., 2018). Similarly, other studies on depsidones like mollicellin N from Chaetomium brasiliense have demonstrated significant growth inhibitory activity against various human cancer cell lines (Li et al., 2008).

Antimalarial and Antimycobacterial Properties

Mollicellins, including mollicellin N, have shown potential in antimalarial applications. A study on depsidones from the fungus Chaetomium brasiliense reported that these compounds exhibited antimalarial activity against Plasmodium falciparum. Interestingly, one of the depsidones also showed antimycobacterial activity against Mycobacterium tuberculosis and antifungal activity against Candida albicans (Khumkomkhet et al., 2009).

Potential in Fighting MRSA

The rising concern of methicillin-resistant Staphylococcus aureus (MRSA) has led researchers to explore new antibacterial agents. Mollicellin N, along with other mollicellins, has been identified as having significant inhibitory effects against MRSA strains. A study on depsidones from Chaetomium brasiliense SD-596 revealed that these compounds, including mollicellin N, displayed substantial inhibition against MRSA, indicating their potential as therapeutic agents in combatting resistant bacterial strains (Zhao et al., 2021).

properties

CAS RN

1179374-69-6

Product Name

mollicellin N

Molecular Formula

C21H18O8

Molecular Weight

398.367

IUPAC Name

2H,11H-1-Benzopyrano(6,7-b)(1,4)benzodioxepin-7-carboxaldehyde, 3,4-dihydro-8,13-dihydroxy-2,2,5,10-tetramethyl-4,11-dioxo-

InChI

InChI=1S/C21H18O8/c1-8-5-11(23)10(7-22)17-13(8)20(26)28-19-15(25)18-14(9(2)16(19)27-17)12(24)6-21(3,4)29-18/h5,7,23,25H,6H2,1-4H3

InChI Key

FMZRBSGCMFABIX-UHFFFAOYSA-N

SMILES

O=CC1=C(OC(C(OC2=O)=C3O)=C(C)C4=C3OC(C)(C)CC4=O)C2=C(C)C=C1O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Mollicellin N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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